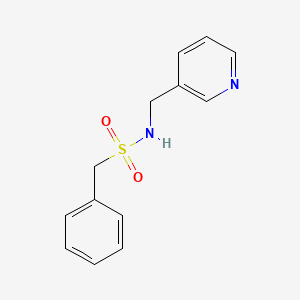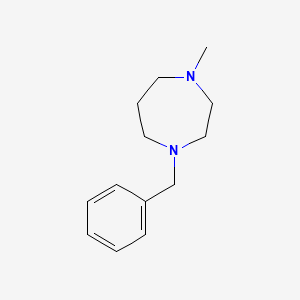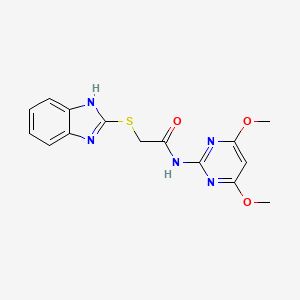![molecular formula C19H29N3O3 B5649450 N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5649450.png)
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potency and availability. However,
作用機序
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide binds to the mu-opioid receptors in the brain, which are responsible for pain relief and other effects. When this compound binds to these receptors, it activates them and produces the desired effects. However, prolonged use of this compound can lead to tolerance and dependence, which can be dangerous.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. It can lead to pain relief, sedation, euphoria, and respiratory depression. However, it can also lead to adverse effects such as nausea, vomiting, constipation, and dizziness.
実験室実験の利点と制限
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been used in laboratory experiments to study its effects on the brain and other physiological systems. It has been shown to be a potent mu-opioid receptor agonist, which makes it useful for studying the role of these receptors in pain relief and other effects. However, its potency and potential for abuse make it a dangerous substance to work with, and precautions must be taken to ensure safety.
将来の方向性
There are several future directions for research on N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of interest is the development of safer and more effective pain medications that target the mu-opioid receptors. Another area of interest is the development of treatments for opioid addiction and overdose, which are major public health concerns. Additionally, more research is needed to fully understand the long-term effects of this compound use and its potential for abuse.
In conclusion, this compound is a synthetic opioid drug with potential scientific research applications. It has been shown to be a potent mu-opioid receptor agonist, which makes it useful for studying pain relief and other effects. However, its potential for abuse and adverse effects make it a dangerous substance to work with, and precautions must be taken to ensure safety. There are several future directions for research on this compound, including the development of safer and more effective pain medications and treatments for opioid addiction and overdose.
合成法
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound and the reductive amination of the corresponding ketone. However, due to the illegal nature of this compound, detailed information on its synthesis method is not readily available.
科学的研究の応用
N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied for its potential use as a pain medication. It has been shown to be a potent mu-opioid receptor agonist, which means it binds to and activates these receptors in the brain. This activation leads to pain relief and other effects, such as sedation and euphoria.
特性
IUPAC Name |
3-N-[2-(4-ethoxyphenyl)ethyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-25-17-9-7-15(8-10-17)11-12-20-18(23)16-6-5-13-22(14-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXHZAQUNEFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}propanamide](/img/structure/B5649383.png)
![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)
![4-[(1E)-3,3-dimethylbut-1-en-1-yl]-N,N-dimethylbenzamide](/img/structure/B5649392.png)

![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)
![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)
![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)
![2-{4-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperazin-1-yl}-N-isopropylacetamide](/img/structure/B5649444.png)

![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)
![ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)